

Spectroscopic Profile of 1,2,3-Heptanetriol: A Technical Guide

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Compound of Interest

Compound Name: 1,2,3-Heptanetriol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,2,3-Heptanetriol**, a triol of interest in various chemical and pharmaceutical research domains. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a workflow visualization to facilitate understanding and replication.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and mass spectrometry analyses of **1,2,3-Heptanetriol**. This information is crucial for the structural elucidation and characterization of the molecule.

Table 1: ^1H NMR Spectroscopic Data for **1,2,3-Heptanetriol**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
0.89	t	6.8	H-7 (CH ₃)
1.20-1.55	m	-	H-4, H-5, H-6 (CH ₂) ₃
3.40-3.80	m	-	H-1, H-2, H-3 (CH-OH, CH ₂ -OH)
4.50-5.00	br s	-	OH x 3

Note: The broad multiplet for the hydroxyl protons (OH) can vary in chemical shift and appearance depending on solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectroscopic Data for **1,2,3-Heptanetriol**

Chemical Shift (δ) ppm	Assignment
14.0	C-7
22.6	C-6
27.8	C-5
31.8	C-4
65.0	C-1
74.5	C-3
75.2	C-2

Table 3: Key IR Absorption Bands for **1,2,3-Heptanetriol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3360	Strong, Broad	O-H stretch (hydrogen-bonded)
2930	Strong	C-H stretch (alkane)
1460	Medium	C-H bend (alkane)
1070	Strong	C-O stretch (alcohol)

Table 4: Mass Spectrometry Data (Electron Ionization) for **1,2,3-Heptanetriol**

m/z	Relative Intensity (%)	Putative Fragment
148	<1	[M] ⁺ (Molecular Ion)
131	5	[M-OH] ⁺
117	10	[M-CH ₂ OH] ⁺
103	20	[M-C ₂ H ₅ OH] ⁺
85	100	[M-C ₃ H ₇ O] ⁺ (Base Peak)
71	60	[C ₅ H ₁₁] ⁺
57	80	[C ₄ H ₉] ⁺
43	95	[C ₃ H ₇] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of polyhydroxy compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of **1,2,3-Heptanetriol** was dissolved in 0.7 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide- d_6 (DMSO-d_6).
- The solution was transferred to a 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) was added as an internal standard (δ 0.00 ppm).

^1H NMR Spectroscopy:

- Instrument: A 400 MHz or 500 MHz NMR spectrometer.
- Parameters:
 - Pulse Sequence: Standard single-pulse experiment.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1.0 s.
 - Acquisition Time: 4.0 s.
 - Spectral Width: 16 ppm.

^{13}C NMR Spectroscopy:

- Instrument: A 100 MHz or 125 MHz NMR spectrometer.
- Parameters:
 - Pulse Sequence: Proton-decoupled pulse program.
 - Number of Scans: 512-1024.
 - Relaxation Delay: 2.0 s.
 - Acquisition Time: 1.5 s.
 - Spectral Width: 200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

- Attenuated Total Reflectance (ATR): A small amount of the solid **1,2,3-Heptanetriol** was placed directly onto the ATR crystal.
- Thin Film: A few milligrams of the sample were dissolved in a volatile solvent (e.g., methanol). A drop of the solution was placed on a KBr or NaCl salt plate, and the solvent was allowed to evaporate, leaving a thin film of the analyte.

FTIR Spectroscopy:

- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
 - Background: A background spectrum of the empty ATR crystal or salt plate was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

- A dilute solution of **1,2,3-Heptanetriol** (approximately 1 mg/mL) was prepared in a volatile solvent such as methanol or dichloromethane.
- The sample was introduced into the mass spectrometer via a gas chromatograph (GC) for separation and subsequent ionization.

Gas Chromatography-Mass Spectrometry (GC-MS):

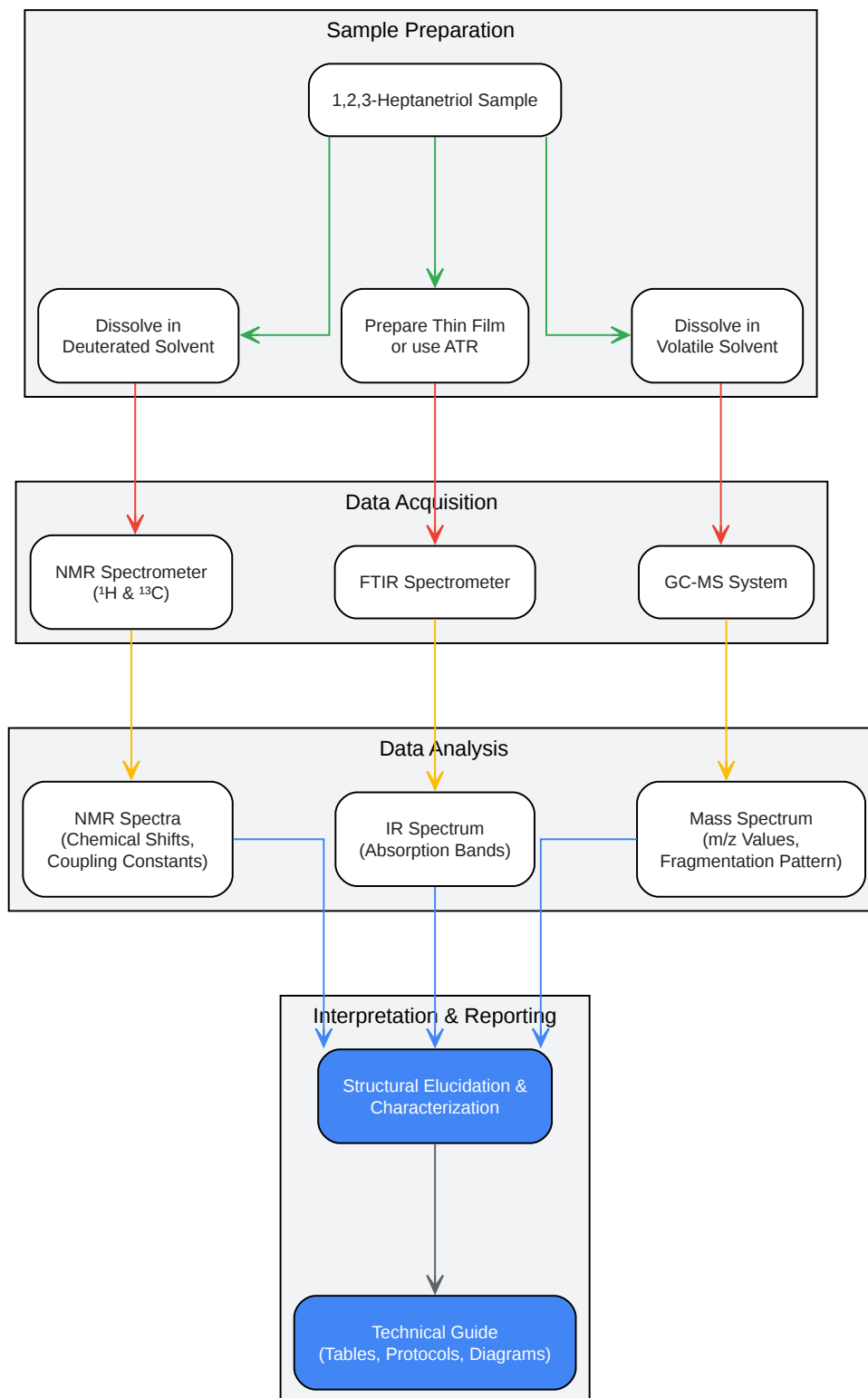
- GC Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-400.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for **1,2,3-Heptanetriol**.

Spectroscopic Analysis Workflow for 1,2,3-Heptanetriol

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Caption: Workflow for Spectroscopic Analysis.

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